
3-Amino-2-tert-butylphenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-2-tert-butylphenylamine, also known as 2-Amino-4-tert-butylphenol, is an organic compound with the molecular formula C10H15NO. It is a tertiary amine and an aromatic amine. This compound is widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-Amino-2-tert-butylphenylamine is not fully understood. However, it is believed to act as a reducing agent due to the presence of the amino group and the tert-butyl group. It can also act as a nucleophile due to the presence of the amino group.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Amino-2-tert-butylphenylamine have not been extensively studied. However, it has been shown to have low toxicity and is not expected to have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Amino-2-tert-butylphenylamine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be stored for long periods of time without degradation. However, it has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving 3-Amino-2-tert-butylphenylamine. One potential area of research is the development of new synthetic methods for the compound that can improve yield and reduce the use of hazardous chemicals. Another area of research is the exploration of its potential applications in the field of organic electronics, such as in the development of new OLEDs and organic solar cells. Additionally, further studies are needed to fully understand its mechanism of action and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 3-Amino-2-tert-butylphenylamine can be achieved through several methods. One of the most commonly used methods is the reduction of 3-nitro-2-tert-butylphenylamine using a reducing agent such as iron or zinc. Another method involves the reduction of 3-amino-2,6-dimethylphenol using sodium borohydride. The yield of the synthesis process can be improved by optimizing the reaction conditions.
Aplicaciones Científicas De Investigación
3-Amino-2-tert-butylphenylamine has been widely used in scientific research due to its unique properties. It has been studied for its potential applications in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs) and organic solar cells. It has also been studied for its potential use as a corrosion inhibitor and as a building block for the synthesis of other organic compounds.
Propiedades
Nombre del producto |
3-Amino-2-tert-butylphenylamine |
|---|---|
Fórmula molecular |
C10H16N2 |
Peso molecular |
164.25 g/mol |
Nombre IUPAC |
2-tert-butylbenzene-1,3-diamine |
InChI |
InChI=1S/C10H16N2/c1-10(2,3)9-7(11)5-4-6-8(9)12/h4-6H,11-12H2,1-3H3 |
Clave InChI |
KWTZFUAWBOIKBN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC=C1N)N |
SMILES canónico |
CC(C)(C)C1=C(C=CC=C1N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




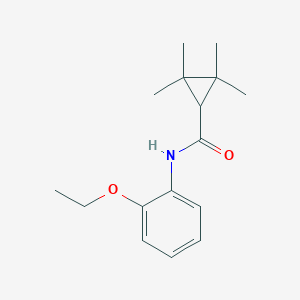

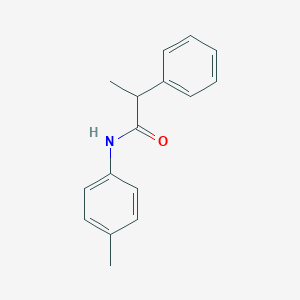
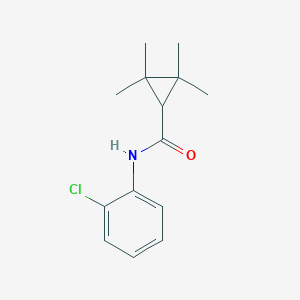

![N-[1-(hydroxymethyl)propyl]-3,4,5-trimethoxybenzamide](/img/structure/B253438.png)


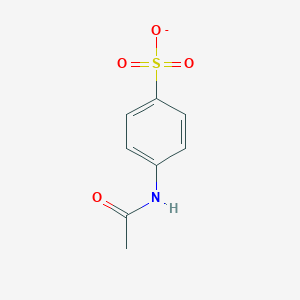
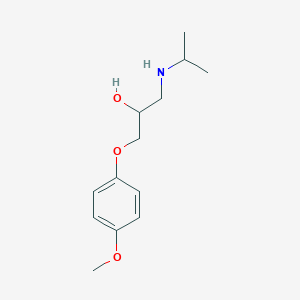


![N-[2-(3-chloroanilino)ethyl]-N-(3-chlorophenyl)amine](/img/structure/B253498.png)